Cas no 397-34-2 (N-(5-Fluoro-2-methoxyphenyl)acetamide)
N-(5-Fluoro-2-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-FLUORO-2-METHOXYPHENYL)ACETAMIDE
- 2-Acetamido-4-Fluoroanisole
- CS-0212487
- AKOS006310387
- DTXSID40674426
- 397-34-2
- MFCD09972090
- BS-28273
- DB-352388
- QJOWMXRIHSCAAC-UHFFFAOYSA-N
- N-(5-Fluoro-2-methoxyphenyl)acetamide
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- MDL: MFCD09972090
- Inchi: 1S/C9H10FNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12)
- InChI Key: QJOWMXRIHSCAAC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)NC(C)=O)OC
Computed Properties
- Exact Mass: 183.07000
- Monoisotopic Mass: 183.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- PSA: 38.33000
- LogP: 1.86570
N-(5-Fluoro-2-methoxyphenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(5-Fluoro-2-methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F593015-100mg |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F593015-250mg |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F593015-500mg |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F593015-1g |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | PC901777-5g |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 98% | 5g |
£100.00 | 2025-02-22 | |
| Apollo Scientific | PC901777-25g |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 98% | 25g |
£185.00 | 2025-02-22 | |
| Apollo Scientific | PC901777-100g |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 98% | 100g |
£435.00 | 2025-02-22 | |
| eNovation Chemicals LLC | D547163-1g |
N-(5-Fluoro-2-Methoxyphenyl)acetaMide |
397-34-2 | 97% | 1g |
$259 | 2023-09-02 | |
| eNovation Chemicals LLC | D547163-5g |
N-(5-Fluoro-2-Methoxyphenyl)acetaMide |
397-34-2 | 97% | 5g |
$558 | 2023-09-02 | |
| Alichem | A019115277-100g |
N-(5-Fluoro-2-methoxyphenyl)acetamide |
397-34-2 | 95% | 100g |
$400.00 | 2023-09-02 |
N-(5-Fluoro-2-methoxyphenyl)acetamide Suppliers
N-(5-Fluoro-2-methoxyphenyl)acetamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-(5-Fluoro-2-methoxyphenyl)acetamide
N-(5-Fluoro-2-methoxyphenyl)acetamide: A Comprehensive Overview
N-(5-Fluoro-2-methoxyphenyl)acetamide, also known by its CAS number 397-34-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, further substituted with an acetamide group. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.
The synthesis of N-(5-Fluoro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions, often starting with the preparation of the aromatic ring followed by substitution reactions to introduce the methoxy and fluoro groups. The final step involves the acetylation of the amine group to form the acetamide derivative. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with current trends in sustainable chemical production.
One of the most notable aspects of N-(5-Fluoro-2-methoxyphenyl)acetamide is its pharmacological profile. Studies have demonstrated that this compound exhibits potential as a modulator of various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, research published in Journal of Medicinal Chemistry highlights its ability to inhibit certain kinases, suggesting its potential role in anti-inflammatory therapies. Additionally, its selectivity for specific targets makes it a promising candidate for drug development.
The structural features of N-(5-Fluoro-2-methoxyphenyl)acetamide also contribute to its stability and solubility properties, which are critical for its application in drug delivery systems. The presence of the methoxy group enhances lipophilicity, while the fluoro group introduces electronic effects that can influence bioavailability. These properties have been extensively studied using computational chemistry tools, providing insights into its behavior in biological systems.
In terms of applications, N-(5-Fluoro-2-methoxyphenyl)acetamide has been explored as a lead compound in drug discovery programs targeting chronic diseases such as Alzheimer's disease and cancer. Its ability to cross the blood-brain barrier has been a focal point in recent studies, with findings published in Nature Communications indicating promising results in preclinical models. Furthermore, its role as an intermediate in the synthesis of more complex molecules has expanded its utility in combinatorial chemistry.
The environmental impact of N-(5-Fluoro-2-methoxyphenyl)acetamide is another area receiving attention. Research into its biodegradation pathways and toxicity profiles is essential for ensuring its safe use in pharmaceutical formulations. Recent studies conducted by the European Chemicals Agency (ECHA) have provided valuable data on its ecotoxicological effects, guiding regulatory decisions and industrial practices.
In conclusion, N-(5-Fluoro-2-methoxyphenyl)acetamide stands as a versatile compound with significant potential across multiple domains. Its unique chemical structure, coupled with advancements in synthesis and pharmacological research, positions it as a key player in future drug development efforts. As ongoing studies continue to uncover new insights into its properties and applications, this compound remains at the forefront of chemical innovation.
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